Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSMQXCKTVPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions may target the chlorinated aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Dechlorinated aromatic compounds.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following compounds share the core glycinate ester structure but differ in substituent type, position, and functional groups:
Key Observations:
- Substituent Effects: Chlorine vs. Methoxy: The 2,4-dichloro derivative exhibits strong electron-withdrawing effects, enhancing electrophilicity at the glycinate ester. Positional Isomerism: The 3,4-dichloro isomer (CAS 432007-40-4) may exhibit distinct steric and electronic properties compared to the 2,4-dichloro variant, influencing binding affinity in biological systems .
Sulfonyl Group Variations :
Availability and Commercial Status
- Specialty Chemicals : The 3,4-dichloro and tosyl-substituted analogs remain accessible through suppliers like MolCore and AngeneChemical, catering to pharmaceutical and niche research needs .
Biological Activity
Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Formula
- Molecular Formula : C₉H₈Cl₂N₂O₄S
- Molecular Weight : 293.14 g/mol
Structural Features
The compound features a dichlorophenyl group and a methylsulfonyl moiety attached to a glycine backbone. This structural configuration is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Streptococcus mutans | Effective |
Case Study: Antibacterial Screening
In a focused study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Streptococcus mutans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 25 | Unpublished data |
| MCF-7 (breast cancer) | 30 | Unpublished data |
These findings suggest that while the compound shows promise as an antimicrobial agent, its cytotoxic effects on human cell lines necessitate further investigation to evaluate therapeutic windows.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.
Interaction with Enzymes
Research indicates that the compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
